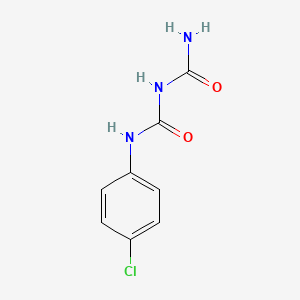![molecular formula C16H15ClN2O2S B5515156 4-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5515156.png)
4-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide is a compound likely of interest for its unique chemical structure, which suggests potential for various chemical reactions, physical and chemical properties. Compounds with similar structures have been studied for their synthesis methods, molecular structures, and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
Compounds similar to this compound have been synthesized through various chemical pathways, involving steps like acylation, amidation, and chlorination. For instance, related benzamide derivatives have been synthesized and characterized by methods including IR, NMR, and mass spectrometry, showcasing detailed synthetic routes and structural characterization (Saeed, Rashid, Bhatti, & Jones, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like X-ray diffraction, showcasing details such as crystal systems, space groups, and intramolecular hydrogen bonding, which play a critical role in determining the compound's reactivity and properties (Saeed et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving similar benzamide compounds often involve the formation and manipulation of amide bonds, showcasing a range of reactivities and functionalities. The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates is an example of the chemical reactions these compounds can undergo, leading to products of biological interest (Singh, Lakhan, & Singh, 2017).
Physical Properties Analysis
The physical properties of similar compounds, including polymorphism, solubility, and thermal stability, have been studied using X-ray powder diffractometry, thermal analysis, and spectroscopy. These studies provide insights into the stability and crystalline forms of these compounds, which are crucial for their application and storage (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, photostability, and electrochemical behavior, have been explored through various analytical techniques. Studies on similar benzamide derivatives highlight the importance of functional groups and molecular structure in determining the chemical properties of these compounds (Naganagowda & Petsom, 2011).
科学的研究の応用
Chemoselective N-benzoylation of Aminophenols
The chemoselective N-benzoylation of 2-aminophenol and 4-aminophenol using benzoylisothiocyanates demonstrates a method to produce N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process is explained through the formation of thiourea followed by elimination of thiocyanic acid, triggered by intramolecular nucleophilic attack of aromatic nitrogen on the carbonyl group of thioureas (Singh, Lakhan, & Singh, 2017).
Crystalline Forms of Benzamide Derivatives
The preparation and characterization of two polymorphs of a specific benzamide derivative, identified as TKS159, were explored through X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13 C-NMR spectroscopy. This study provided insights into the different crystalline forms and their thermal properties, highlighting their distinct absorption bands and thermal stability (Yanagi et al., 2000).
Synthesis and Characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide
The synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide were detailed, including IR, H and C-NMR, mass spectrometry, and elemental analysis. The crystal structure revealed by single crystal X-ray diffraction data shows a strong intramolecular hydrogen bond, offering insights into its molecular structure and potential applications (Saeed, Rashid, Bhatti, & Jones, 2010).
Antimicrobial Activity of Benzamide Derivatives
A study on the synthesis and antimicrobial activity of benzamide derivatives highlighted their potential in addressing bacterial and fungal infections. The work involved creating various 3-substituted quinazolinones and testing their antibacterial and antifungal efficacy, underscoring the relevance of benzamide compounds in the development of new antimicrobial agents (Naganagowda & Petsom, 2011).
特性
IUPAC Name |
4-chloro-N-[(4-ethoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-2-21-14-9-7-13(8-10-14)18-16(22)19-15(20)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLNYWSRRWQGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)
![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)

![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)
![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)
![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)
![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)
![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)

![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)